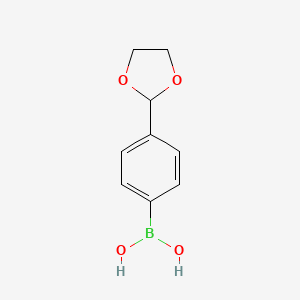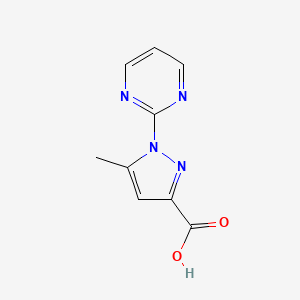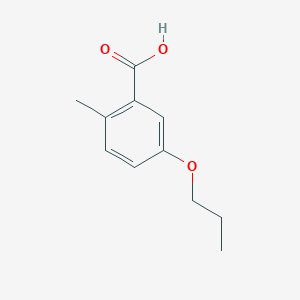
2-(4-(Trifluoromethyl)phenyl)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Trifluoromethyl)phenyl)ethanethiol, also known as 2-TFME, is an organosulfur compound belonging to the class of thiols. It is a colorless liquid with a pungent odor, and is also known as 4-trifluoromethylbenzenethiol. 2-TFME is a versatile compound that has been used in a variety of applications, such as in the synthesis of other compounds, in pharmaceuticals, and in the biotechnology industry.
Applications De Recherche Scientifique
2-(4-(Trifluoromethyl)phenyl)ethanethiol has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a ligand in coordination chemistry. In addition, this compound has been used in the biotechnology industry for the synthesis of peptides and proteins, and as a reagent in the synthesis of pharmaceuticals.
Mécanisme D'action
2-(4-(Trifluoromethyl)phenyl)ethanethiol has a number of different mechanisms of action. It can act as a reducing agent, an oxidizing agent, a nucleophile, and a Lewis acid. In addition, it can act as an inhibitor of enzymes, a chelator of metals, and an inhibitor of the activity of certain proteins.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In addition, it has been shown to reduce the activity of certain proteins, such as histone acetyltransferase. Furthermore, this compound has been shown to increase the activity of certain proteins, such as the cytochrome P450 reductase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-(Trifluoromethyl)phenyl)ethanethiol in laboratory experiments include its low cost, low toxicity, and its wide range of applications. However, there are also some limitations to using this compound in laboratory experiments. For example, it is a volatile compound, so it can easily evaporate. In addition, it is a powerful reducing agent, so it can react with other compounds in the reaction mixture.
Orientations Futures
The potential future directions for 2-(4-(Trifluoromethyl)phenyl)ethanethiol include its use in the development of new drugs, in the synthesis of novel compounds, and in the development of new catalysts. In addition, it could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, it could be used in the development of new biocatalysts, such as enzymes and proteins. Finally, it could be used in the development of new analytical techniques, such as mass spectrometry.
Méthodes De Synthèse
2-(4-(Trifluoromethyl)phenyl)ethanethiol can be synthesized by the reaction of 4-trifluoromethylbenzaldehyde with thiourea in the presence of a catalyst. This reaction is typically carried out in an inert atmosphere and at a temperature of around 80°C. The reaction produces a mixture of this compound and 4-trifluoromethylbenzothiourea, which can be separated by distillation. The yield of this reaction is typically around 80%.
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3S/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUJJGJCEGTNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)








![t-Butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B6357448.png)


